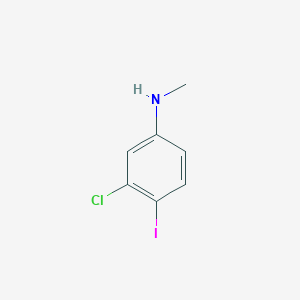
3-chloro-4-iodo-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chlorine atom at the 3-position, an iodine atom at the 4-position, and a methyl group attached to the nitrogen atom of the aniline ring. This compound is typically a solid and can appear as a crystalline powder or crystals. It is soluble in various organic solvents such as ethanol and xylene.
準備方法
The synthesis of 3-chloro-4-iodo-N-methylaniline generally involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Halogenation: The amino group is then subjected to halogenation to introduce chlorine and iodine atoms at the desired positions.
Methylation: Finally, the amino group is methylated to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
3-chloro-4-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
3-chloro-4-iodo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a probe in biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-chloro-4-iodo-N-methylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or interacting with cellular components to exert its effects .
類似化合物との比較
3-chloro-4-iodo-N-methylaniline can be compared with other similar compounds such as:
3-chloro-4-methylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-iodo-3-methylaniline: Lacks the chlorine atom, affecting its reactivity and applications.
3-chloro-4-iodoaniline: Lacks the methyl group on the nitrogen, which can influence its solubility and reactivity.
These similar compounds highlight the unique reactivity and applications of this compound due to the presence of both chlorine and iodine atoms as well as the methyl group on the nitrogen .
特性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC名 |
3-chloro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
InChIキー |
KGDWAYMTSHDGTB-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride](/img/structure/B12455936.png)
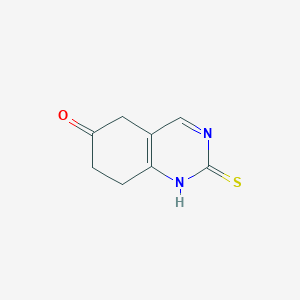
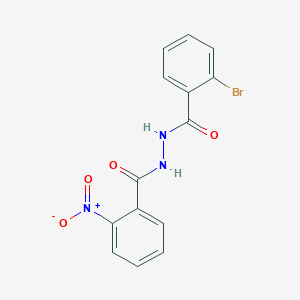
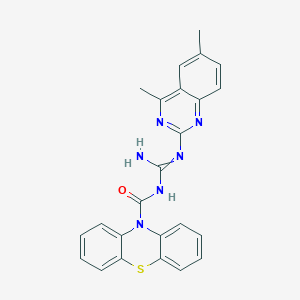

![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
![N-methyl-N-{4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12455970.png)
![1-[(4-Methylpiperidin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B12455977.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B12455984.png)
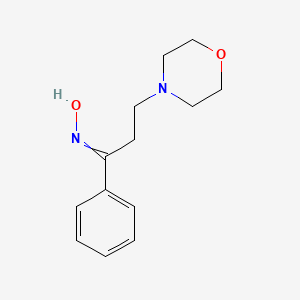
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12455992.png)

